ATP-Dependent Binding Affinity Modulation: 12.4-Fold Enhancement Over ADP State
The GroES mobile loop exhibits a 12.4-fold increase in binding affinity for GroEL in the presence of ATP compared to ADP, a quantitative difference that directly impacts chaperonin cycling speed and substrate encapsulation efficiency [1]. This ATP-dependent affinity enhancement is essential for the forward progression of the chaperonin reaction cycle, as excessive baseline affinity in ADP states would otherwise stall GroES dissociation and impair substrate release [2].
| Evidence Dimension | Binding affinity (Kb) modulation by nucleotide state |
|---|---|
| Target Compound Data | Kb = 2.35 × 10⁶ M⁻¹ in ATP |
| Comparator Or Baseline | Kb = 1.89 × 10⁵ M⁻¹ in ADP (12.4-fold lower) |
| Quantified Difference | 12.4-fold enhancement (2.35 × 10⁶ vs. 1.89 × 10⁵ M⁻¹) |
| Conditions | NMR titration of GroES mobile loop binding to GroEL SR1 at 25°C in 3 mM ATP vs. 3 mM ADP |
Why This Matters
This quantified ATP-dependent affinity shift is a critical selection criterion for assays requiring physiologically relevant binding kinetics, as ADP-state baseline affinity alone would misrepresent the functional binding dynamics.
- [1] NMR titration study: GroES mobile loop binding constant to SR1 in 3 mM ATP increased >10-fold compared to 3 mM ADP. View Source
- [2] Shewmaker, F., Kerner, M.J., Hayer-Hartl, M., Klein, G., Georgopoulos, C., Landry, S.J. (2004). A mobile loop order–disorder transition modulates the speed of chaperonin cycling. Protein Science, 13(8): 2139–2148. View Source
